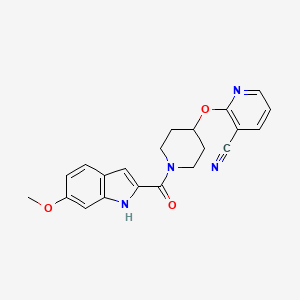

2-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Descripción

Propiedades

IUPAC Name |

2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3/c1-27-17-5-4-14-11-19(24-18(14)12-17)21(26)25-9-6-16(7-10-25)28-20-15(13-22)3-2-8-23-20/h2-5,8,11-12,16,24H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQXNXJYTFJMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound, also known as 2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile, is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives, it is likely that this compound may have a wide range of molecular and cellular effects.

Actividad Biológica

2-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is , with a molecular weight of 414.5 g/mol. The compound features a piperidine ring, an indole moiety, and a nicotinonitrile group, contributing to its diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the indole and piperidine groups suggests potential interactions with neurotransmitter systems, particularly those related to serotonin and dopamine.

Key Mechanisms:

- Enzyme Inhibition : Compounds resembling this structure have been shown to inhibit protein methyltransferases (PMTs) and demethylases (KDMs), which are crucial in regulating gene expression and cellular processes .

- Antimicrobial Activity : Similar derivatives have demonstrated significant antimicrobial properties against various strains of bacteria and fungi, indicating that this compound may also possess such activities .

Antitumor Activity

A study examining the antitumor effects of related compounds revealed that they could inhibit the growth of cancer cell lines. For instance, derivatives with similar piperidine structures exhibited IC50 values in the low micromolar range against breast cancer cell lines . This suggests that 2-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile may also exhibit significant antitumor properties.

Antimicrobial Properties

Research on related indole derivatives has shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported between 0.5 to 4 μg/mL for resistant strains . This indicates a potential application for 2-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile in treating resistant bacterial infections.

Case Studies

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural analogs listed in the Catalog of Pyridine Compounds () provide a basis for comparison. Below is a detailed analysis of key differences and similarities:

Structural Features and Substituent Analysis

| Compound Name | Pyridine Substituents | Heterocyclic Amine/Group | Functional Groups |

|---|---|---|---|

| Target Compound | 6-methoxyindole-2-carbonyl-piperidin-4-yl-oxy | Piperidine (6-membered ring) | Nicotinonitrile, carbonyl ether |

| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile | 2-Fluoro, 6-(pyrrolidin-1-yl) | Pyrrolidine (5-membered ring) | Isonicotinonitrile |

| 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole | 2-Fluoro, 6-(pyrrolidin-1-yl), 5-oxazole | Pyrrolidine | Oxazole, nitrile |

| 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine | 2-Fluoro, 4-iodo, 6-(pyrrolidin-1-yl) | Pyrrolidine | Halogen (Iodo) |

Key Observations

Heterocyclic Amine Differences: The target compound uses a piperidine ring, which offers greater conformational flexibility and altered steric effects compared to the pyrrolidine rings in analogs from . Piperidine’s six-membered structure may enhance binding pocket compatibility in biological targets.

Substituent Electronic Effects: The 6-methoxyindole group in the target compound introduces electron-donating methoxy and aromatic π-systems, contrasting with electron-withdrawing fluorine substituents in analogs. This difference could modulate solubility, lipophilicity, and target affinity .

Functional Group Variations: The nicotinonitrile core in the target compound is structurally distinct from isonicotinonitrile (nitrile at position 4 vs. 2 in pyridine), altering dipole moments and binding orientations . Analogs like (E)-methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate include ester functionalities, which may confer hydrolytic instability compared to the target’s ether linkage .

Research Findings and Limitations

- Structural Insights : The analogs in highlight a preference for fluorine and pyrrolidine substitutions in pyridine-based libraries, whereas the target compound’s indole-piperidine scaffold is less common. This suggests unique synthetic or target-binding hypotheses for the latter .

- Data Gaps: The provided evidence lacks comparative pharmacological or physicochemical data (e.g., IC₅₀ values, logP, solubility).

Q & A

What are the key considerations for designing a synthetic route for 2-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile?

Answer (Methodology):

The synthesis of this compound requires a multi-step approach, often involving:

- Piperidine functionalization : Introduction of the indole-carbonyl moiety via coupling reactions (e.g., amide bond formation between 6-methoxyindole-2-carboxylic acid and piperidine derivatives).

- Nicotinonitrile linkage : Etherification of the piperidine oxygen with a hydroxylated pyridine precursor, followed by cyanidation at the 2-position of the pyridine ring .

- Purification challenges : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is critical due to polar intermediates. Yield optimization (typically 60-75%) requires careful control of reaction stoichiometry and temperature .

How can structural characterization be performed to confirm the compound’s identity and purity?

Answer (Methodology):

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length/angle measurements. This is particularly useful for verifying stereochemistry in the piperidine-indole core .

- NMR spectroscopy : H and C NMR (DMSO-d6 or CDCl3) to confirm substituent positions. For example, the methoxy group at indole-C6 appears as a singlet (~δ 3.8 ppm), while the piperidinyl protons show splitting patterns consistent with chair conformations .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H]+: 407.16; observed: 407.15) .

What pharmacological targets are associated with this compound, and how can its activity be evaluated?

Answer (Advanced):

- Target hypothesis : Structural analogs (e.g., GPR40 agonists like SCO-267) suggest potential activity at G-protein-coupled receptors (GPCRs) involved in insulin secretion. Computational docking (AutoDock Vina) can predict binding affinity to GPCRs or kinases .

- In vitro assays :

- Calcium flux assays (FLIPR Tetra) to measure GPCR activation.

- Cellular viability/toxicity : MTT assays (IC50 determination in pancreatic β-cells).

- Selectivity profiling : Screen against related receptors (e.g., GPR120, vasopressin receptors) to avoid off-target effects .

How can discrepancies in reported biological activity of structural analogs be resolved?

Answer (Advanced):

Contradictions in potency (e.g., varying IC50 values) may arise from:

- Assay conditions : Differences in cell lines (HEK293 vs. CHO) or incubation times. Standardize protocols using reference compounds (e.g., positive controls like TAK-875 for GPR40).

- Stereochemical impurities : Chiral HPLC (Chiralpak AD-H column) to ensure enantiomeric purity, as even 5% impurity can skew dose-response curves .

- Solubility effects : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference in aqueous assays .

What strategies are effective for radiolabeling this compound for in vivo pharmacokinetic studies?

Answer (Advanced):

- Fluorine-18 labeling : Modify the pyridine ring with a trifluoroethoxy group, enabling nucleophilic substitution with F-fluoride (Kryptofix 222, 100°C, 20 min). Purify via semi-preparative HPLC (C18 column, acetonitrile/water) .

- Iodine-125 labeling : Introduce an iodopropenyl side chain via Sonogashira coupling. Specific activity (>2 Ci/μmol) must be validated using autoradiography in target tissues (e.g., pancreatic islets) .

How can computational tools predict the compound’s physicochemical properties?

Answer (Methodology):

- LogP and solubility : Use ACD/Labs Percepta (batch mode) to estimate LogP (~3.2) and aqueous solubility (~12 µM). Adjust substituents (e.g., replace methoxy with hydroxyl) to improve bioavailability .

- Metabolic stability : CYP450 metabolism can be modeled with StarDrop’s DEREK Nexus. Prioritize derivatives lacking labile sites (e.g., N-dealkylation in piperidine) .

What experimental precautions are critical for handling this compound?

Answer (Basic):

- PPE : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy (similar to nicotinonitrile analogs) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD50 data unavailable; assume acute toxicity) .

- Storage : Desiccate at -20°C under argon to prevent hydrolysis of the nitrile group .

How can the compound’s selectivity for a target receptor be optimized?

Answer (Advanced):

- SAR studies : Synthesize derivatives with varied substituents (e.g., replace indole-methoxy with chlorine or methyl). Test in parallel against primary and off-target receptors.

- Crystal structure-guided design : Co-crystallize with the target receptor (e.g., GPR40) to identify key hydrogen bonds (e.g., piperidinyl oxygen with Arg183) .

What analytical methods are suitable for stability testing under varying conditions?

Answer (Methodology):

- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic buffers (0.1M HCl/NaOH), and oxidants (H2O2). Monitor via UPLC-PDA (Waters Acquity, BEH C18 column).

- Degradation pathways : Nitrile hydrolysis to amide under basic conditions is a major route; adjust formulation pH to 5-6 for long-term stability .

How can in vivo efficacy be assessed in disease models?

Answer (Advanced):

- Rodent models : Administer orally (10 mg/kg) in diabetic (db/db) mice. Measure glucose tolerance (OGTT) and plasma insulin (ELISA). Compare to vehicle and reference drugs.

- Biodistribution : Use F-labeled compound for PET imaging to quantify pancreatic uptake vs. background (e.g., liver) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.